2-(2-fluorophenyl)-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)acetamide
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Overview
Description
2-(2-fluorophenyl)-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Piperidinyl Group Introduction: The next step involves the formation of the piperidinyl group, which can be achieved through nucleophilic substitution reactions.
Pyrimidinyl Group Formation: The pyrimidinyl group is then introduced through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the fluorophenyl, piperidinyl, and pyrimidinyl intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-fluorophenyl)-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)acetamide
- 2-(2-bromophenyl)-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)acetamide
- 2-(2-iodophenyl)-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)acetamide
Uniqueness
2-(2-fluorophenyl)-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21FN4O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C18H21FN4O/c1-13-6-8-23(9-7-13)18-20-11-15(12-21-18)22-17(24)10-14-4-2-3-5-16(14)19/h2-5,11-13H,6-10H2,1H3,(H,22,24) |
InChI Key |
XZDAEZJFDSWSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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